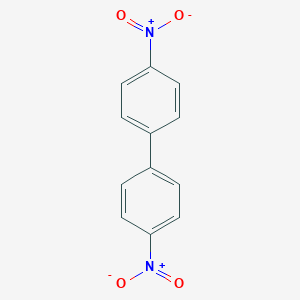

4,4'-Dinitrobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in hot alcohol, benzene & acetic acid. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8738. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-nitro-4-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLNCFCZHNKBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061757 | |

| Record name | 1,1'-Biphenyl, 4,4'-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | 4,4'-Dinitrobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN HOT ALCOHOL, BENZENE & ACETIC ACID | |

| Record name | 4,4'-DINITROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ALCOHOL | |

CAS No. |

1528-74-1 | |

| Record name | 4,4′-Dinitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dinitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DINITROBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4,4'-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4,4'-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dinitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X8N704C9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DINITROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

240-243 °C | |

| Record name | 4,4'-DINITROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4,4'-Dinitrobiphenyl

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. It details its chemical and physical properties, synthesis, analytical methods, applications, and safety information.

Chemical Identification and Properties

This compound is an aromatic compound with the chemical formula C₁₂H₈N₂O₄.[1][2][3] Its structure consists of a biphenyl core with two nitro groups substituted at the 4 and 4' positions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1528-74-1[1][2] |

| Molecular Formula | C₁₂H₈N₂O₄[1][2][3] |

| Molecular Weight | 244.21 g/mol [2] |

| IUPAC Name | 1-nitro-4-(4-nitrophenyl)benzene[4] |

| Synonyms | 4,4'-Dinitrodiphenyl, 1,1'-Biphenyl, 4,4'-dinitro-[1][5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White to orange to green powder or crystals[1][3] |

| Melting Point | 237 - 242 °C[6][7] |

| Boiling Point | ~387.12 - 409.5 °C (estimate)[1][4] |

| Density | ~1.3468 - 1.4020 g/cm³ (estimate)[1][4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as benzene, ethanol, acetone, and chloroform[4][7] |

| Vapor Pressure | 8.19E-07 mmHg at 25°C[3] |

Synthesis of this compound

A common method for the preparation of this compound involves the diazotization of p-nitroaniline followed by a Sandmeyer-type reaction.[6]

Experimental Protocol

Materials:

-

p-Nitroaniline

-

Concentrated Sulphuric Acid

-

Sodium Nitrite

-

Copper(I) Chloride

-

Concentrated Hydrochloric Acid

-

Benzene

-

Water

Procedure: [6]

-

A diazonium solution is prepared from 30 g of p-nitroaniline, 45 g of concentrated sulphuric acid, 60 ml of water, and 15.3 g of sodium nitrite.

-

A cold solution of 21.6 g of copper(I) chloride in 100 ml of concentrated hydrochloric acid is added to the diazonium solution with vigorous stirring.

-

A brisk evolution of nitrogen will be observed, and a brownish-yellow substance will precipitate as the mixture turns black. The reaction is complete when the liquid becomes green.

-

The crude product is subjected to steam distillation to remove any p-chloronitrobenzene byproduct.

-

The remaining solid in the distillation flask, which is nearly pure this compound, is filtered off and dried.

-

The dried product is recrystallized from benzene for purification.

Yield: The reported yield of this compound is approximately 55%.[6]

Caption: Workflow for the synthesis of this compound.

Analytical Methods

Several analytical techniques are employed for the determination and quantification of this compound and its metabolites.

Table 3: Analytical Techniques for this compound

| Technique | Detector/Method | Application |

| High-Pressure Liquid Chromatography (HPLC) | UV Spectrophotometric, Electrochemical, Fluorescent | Determination of 4-aminobiphenyl (from reduction of 4-nitrobiphenyl) and direct determination of 4-nitrobiphenyl.[8] |

| Thin-Layer Chromatography (TLC) combined with Photodensitometry | Photodensitometry | Detection of urinary metabolites of this compound.[9] |

Applications

This compound serves as a valuable intermediate in various chemical syntheses.

-

Dye and Pigment Synthesis: Its derivatives are utilized in the production of dyes and pigments.[4]

-

Electron Transfer Studies: The electron-withdrawing nature of the nitro groups makes it a compound of interest in research related to organic electronics and photoconductivity.[4]

-

Polymer Synthesis: The reduction of this compound yields 4,4'-diaminobiphenyl, a monomer used in the production of various high-performance polymers.

Safety and Toxicology

This compound is a hazardous substance and requires careful handling.

Table 4: GHS Hazard Information for this compound

| Hazard Statement | Precautionary Statement |

| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation.[1] | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |

| P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | |

| P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |

Toxicity Profile:

-

It is an eye irritant.[7]

-

It is considered a questionable carcinogen with experimental tumorigenic data.[7]

-

When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][7]

-

The substance is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[10]

Metabolism

The metabolism of this compound has been studied in animal models.

-

In guinea pigs, oral or intraperitoneal administration leads to the excretion of 4,4'-diacetylbenzidine in the urine.[9]

-

The metabolism in rats is considerably slower than in guinea pigs and can involve halogenation, with 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetamido-4'-nitrobiphenyl being found in the urine.[9]

Caption: Metabolic pathways of this compound in different species.

References

- 1. This compound | 1528-74-1 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound | 1528-74-1 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ICSC 1395 - 4-NITROBIPHENYL [chemicalsafety.ilo.org]

The Synthesis and Discovery of 4,4'-Dinitrobiphenyl: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dinitrobiphenyl is a key chemical intermediate with significant applications in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and polymers. This technical guide provides a comprehensive overview of the synthesis, discovery, and key properties of this compound. Detailed experimental protocols for its preparation via classical and modern coupling reactions are presented, alongside a summary of its physicochemical and spectroscopic data. Furthermore, this document explores the logical relationships between different synthetic routes and illustrates the workflow for its synthesis and subsequent conversion to the industrially significant 4,4'-diaminobiphenyl.

Introduction

The biphenyl moiety is a fundamental structural motif in many biologically active molecules and functional materials. The introduction of nitro groups at the 4 and 4' positions of the biphenyl scaffold yields this compound, a versatile precursor for a range of more complex molecules. The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aromatic rings and provides a handle for further chemical transformations, most notably reduction to the corresponding diamine. This guide aims to provide a detailed technical resource for professionals engaged in chemical research and development, with a focus on the practical aspects of the synthesis and characterization of this important compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization. The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₄ | [1] |

| Molecular Weight | 244.20 g/mol | [1] |

| Appearance | Pale yellow to tan crystalline powder | [2] |

| Melting Point | 240-243 °C | [1] |

| Boiling Point | 409.50 °C (estimated) | [2] |

| Density | 1.4020 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in hot alcohol, benzene, and acetic acid. | [1] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Solvent | Reference |

| ¹H NMR | 8.35 (d, 4H), 7.85 (d, 4H) | CDCl₃ | [3] |

| ¹³C NMR | 147.8, 145.3, 128.8, 124.5 | CDCl₃ | [3] |

2.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 1595 | Strong | Aromatic C=C stretch | [4] |

| 1515 | Strong | Asymmetric NO₂ stretch | [4] |

| 1345 | Strong | Symmetric NO₂ stretch | [4] |

| 855 | Strong | C-N stretch | [4] |

| 750 | Strong | C-H out-of-plane bend | [4] |

2.2.3. Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 244 | M⁺ (Molecular ion) | C₁₂H₈N₂O₄⁺ |

| 198 | [M-NO₂]⁺ | C₁₂H₈NO₂⁺ |

| 168 | [M-2NO₂]⁺ | C₁₂H₈⁺ |

| 152 | [C₁₂H₈-O]⁺ | C₁₂H₈O⁺ |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the coupling of two nitrophenyl units. The choice of synthetic route often depends on the availability of starting materials, desired scale, and reaction conditions.

Sandmeyer-type Reaction

This classical method involves the diazotization of p-nitroaniline followed by a copper-catalyzed coupling reaction.

Experimental Protocol:

-

Diazotization: A solution of p-nitroaniline (30 g) in a mixture of concentrated sulfuric acid (45 g) and water (60 ml) is prepared. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (15.3 g) in water is added dropwise while maintaining the temperature.[5]

-

Coupling: A cold solution of copper(I) chloride (21.6 g) in concentrated hydrochloric acid (100 ml) is added to the diazonium salt solution with vigorous stirring.[5] A brisk evolution of nitrogen is observed, and a brownish-yellow precipitate of this compound is formed.[5]

-

Work-up and Purification: The reaction mixture is subjected to steam distillation to remove the p-chloronitrobenzene by-product. The remaining solid in the distillation flask, which is almost pure this compound, is collected by filtration, dried, and recrystallized from benzene.[5] The expected yield is approximately 55%.[5]

Ullmann Coupling

The Ullmann coupling reaction provides a direct method for the synthesis of symmetrical biphenyls from aryl halides using copper.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a mechanical stirrer, place 4-chloronitrobenzene (1.27 moles) and an inert, high-boiling solvent like sand or nitrobenzene.[6]

-

Reaction: Heat the mixture to 215–225 °C in an oil bath.[6] Slowly add activated copper bronze (200 g) over approximately 1.2 hours while maintaining the temperature.[6] Continue stirring at this temperature for an additional 1.5 hours.[6]

-

Work-up and Purification: While still hot, pour the reaction mixture into a beaker containing sand and stir to form small clumps.[6] After cooling, the clumps are broken up. The product is extracted with hot ethanol. The combined ethanol extracts are cooled to induce crystallization of this compound. The crude product is then recrystallized from hot ethanol to yield pure, yellow crystals.

Suzuki Coupling

The Suzuki coupling is a modern, versatile, and highly efficient palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.

Experimental Protocol:

-

Reaction Setup: To a round-bottomed flask, add 4-bromonitrobenzene (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 mmol).

-

Reaction: Add a suitable solvent system, such as a mixture of toluene and water. Heat the reaction mixture to reflux (around 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound.

Synthetic Workflows and Relationships

The synthesis of this compound and its subsequent use can be visualized through the following workflows and relationship diagrams.

Caption: Synthetic workflow for this compound and its conversion.

Caption: Logical relationships between synthesis methods for this compound.

Applications and Further Reactions

The primary application of this compound is as a precursor for the synthesis of 4,4'-diaminobiphenyl (benzidine). This transformation is typically achieved through the reduction of the nitro groups.

Reduction to 4,4'-Diaminobiphenyl

The reduction of the nitro groups in this compound to amino groups is a crucial step in the synthesis of various dyes and polymers.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: In a hydrogenation vessel, a mixture of this compound, a suitable solvent such as ethanol or acetic acid, and a catalyst (e.g., 10% Palladium on charcoal) are charged.

-

Reaction: The vessel is pressurized with hydrogen gas (typically 50-100 psi), and the mixture is stirred at a slightly elevated temperature (e.g., 50-70 °C) until the theoretical amount of hydrogen is consumed.

-

Work-up and Purification: The catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude 4,4'-diaminobiphenyl can be purified by recrystallization.

Safety and Handling

This compound is a chemical that should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. This guide has provided a detailed overview of its synthesis, properties, and key reactions. The experimental protocols and tabulated data serve as a practical resource for chemists in research and industry. The choice of synthetic method will be dictated by the specific requirements of the application, with modern methods like the Suzuki coupling offering milder conditions and greater versatility compared to classical approaches. A thorough understanding of the chemistry and handling of this compound is essential for its safe and effective utilization in the development of new materials and pharmaceuticals.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 4-Nitrobiphenyl(92-93-3) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(1528-74-1) IR2 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4,4'-Dinitrobiphenyl: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitrobiphenyl is a nitroaromatic compound that serves as a key intermediate in the synthesis of various organic molecules, including dyes, pharmaceuticals, and liquid crystal polymers. Its rigid biphenyl core and the presence of electron-withdrawing nitro groups at the para positions of each phenyl ring confer unique chemical and physical properties. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis and characterization of this compound.

Molecular Structure and Formula

This compound, also known as 4,4'-dinitro-1,1'-biphenyl, is a symmetrical molecule with the chemical formula C₁₂H₈N₂O₄.[1][2] The molecule consists of two benzene rings linked by a single carbon-carbon bond, with a nitro group (-NO₂) attached to the fourth carbon atom (para position) of each ring.

The two phenyl rings in this compound are not coplanar. Due to steric hindrance between the ortho-hydrogen atoms, the rings are twisted with respect to each other. The dihedral angle between the planes of the two benzene rings is approximately 33°.[3] This non-planar conformation is a significant feature of its crystal structure.

Molecular Visualization:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₄ | [1][2] |

| Molecular Weight | 244.21 g/mol | [4] |

| CAS Number | 1528-74-1 | [1][5][4] |

| Appearance | White to pale yellow crystalline powder | [1][6] |

| Melting Point | 242 °C | [7] |

| Boiling Point | 387.12 °C (estimate) | [7] |

| Density | 1.450 g/cm³ | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform, and acetone. | [6] |

| Vapor Pressure | 8.19E-07 mmHg at 25°C | [1] |

Experimental Protocols

Synthesis of this compound via Ullmann Coupling

The most common method for the synthesis of this compound is the Ullmann coupling reaction, which involves the copper-mediated coupling of an aryl halide. In this case, 4-nitrochlorobenzene or 4-nitrobromobenzene is used as the starting material.

Reaction Scheme:

Detailed Experimental Protocol:

-

Materials:

-

4-Nitrochlorobenzene (1.27 moles, 200 g)

-

Copper bronze (activated) (200 g)

-

Clean, dry sand (300 g)

-

Ethanol (95%)

-

Activated charcoal (Norit)

-

-

Procedure:

-

In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, place 200 g of 4-nitrochlorobenzene and 300 g of clean, dry sand.

-

Heat the mixture in an oil bath to a temperature of 215-225°C.

-

Slowly add 200 g of activated copper bronze to the stirred mixture over a period of approximately 1.2 hours.

-

Maintain the reaction temperature at 215-225°C and continue stirring for an additional 1.5 hours.

-

While still hot, pour the reaction mixture into a beaker containing 300-500 g of sand and stir until small clumps are formed. Allow the mixture to cool.

-

Break up the cooled clumps in a mortar.

-

Transfer the crushed mixture to a large beaker and add 1.5 liters of 95% ethanol. Boil the suspension for 10 minutes with vigorous stirring.

-

Filter the hot mixture through a Büchner funnel.

-

Repeat the ethanol extraction with another 1.5-liter portion of hot ethanol.

-

Combine the ethanol filtrates and cool them in an ice bath to induce crystallization of the crude this compound.

-

Collect the crude product by vacuum filtration.

-

For purification, dissolve the crude product in a minimal amount of hot ethanol, add activated charcoal, and heat the solution for a short period.

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to obtain purified crystals of this compound.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

-

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.35 | Doublet | 4H | Aromatic protons ortho to the nitro group |

| ~7.90 | Doublet | 4H | Aromatic protons meta to the nitro group |

¹³C NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ |

| ~145 | C-C (ipso-carbon of the biphenyl bond) |

| ~129 | Aromatic CH meta to the nitro group |

| ~125 | Aromatic CH ortho to the nitro group |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600, 1475 | C=C stretching (aromatic ring) |

| ~1520, 1340 | N-O stretching (asymmetric and symmetric vibrations of the nitro group) |

| ~860 | C-H out-of-plane bending (para-disubstituted benzene) |

Mass Spectrometry (Electron Ionization - EI):

| m/z | Assignment |

| 244 | [M]⁺ (Molecular ion) |

| 198 | [M - NO₂]⁺ |

| 168 | [M - 2NO₂]⁺ |

| 152 | [C₁₂H₈]⁺ (Biphenyl radical cation) |

Conclusion

This technical guide provides essential information on the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis and characterization of this compound. The provided data and methodologies are intended to support researchers and scientists in their work with this important chemical intermediate. The non-planar structure and the presence of nitro groups are key determinants of its reactivity and physical properties, making it a versatile building block in organic synthesis. The detailed experimental procedures and spectroscopic data will be valuable for the successful synthesis, purification, and identification of this compound in a laboratory setting.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. xray.uky.edu [xray.uky.edu]

- 7. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of 4,4'-Dinitrobiphenyl

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes quantitative data, detailed experimental protocols, and visualizations to support advanced research and development applications.

Core Physicochemical Properties

This compound is a solid organic compound notable for its symmetrical structure, featuring two nitro groups attached to a biphenyl core. These electron-withdrawing groups significantly influence its chemical reactivity and physical properties.

General and Computed Properties

The fundamental identifiers and computed properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-nitro-4-(4-nitrophenyl)benzene | [1][2] |

| Molecular Formula | C₁₂H₈N₂O₄ | [1][3][4] |

| Molecular Weight | 244.20 g/mol | [1][4] |

| CAS Number | 1528-74-1 | [1][3] |

| Appearance | Pale yellow to tan crystalline powder; Needles from alcohol. | [1][2] |

Experimental Physical Properties

The following table details experimentally determined physical properties, which are crucial for handling, formulation, and experimental design.

| Property | Value | Source(s) |

| Melting Point | 235 - 243 °C | [1][3] |

| Boiling Point | ~387 - 410 °C (estimates vary) | [2][5] |

| Density | ~1.40 - 1.46 g/cm³ | [2][3][6] |

| Vapor Pressure | 8.19 x 10⁻⁷ mmHg at 25°C | |

| Dipole Moment | 0.00 D | [3] |

Solubility Profile

The solubility of this compound is a key parameter for its application in synthesis and biological assays.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [1][2] |

| Hot Alcohol (Ethanol) | Soluble | [1][7] |

| Benzene | Soluble | [1][7] |

| Acetic Acid | Soluble | [1][7] |

| Acetone | Generally Soluble | [2] |

| Chloroform | Generally Soluble | [2] |

Chemical Properties and Reactivity

Molecular Structure

The molecular structure of this compound is non-planar. The two benzene rings are twisted relative to each other with a dihedral angle of approximately 33°. The central carbon-carbon bond length is about 1.499 Å.[6] This twisted conformation is a result of steric hindrance between the ortho-hydrogens on the two rings.

Reactivity

The presence of two nitro groups, which are strong electron-withdrawing groups, deactivates the aromatic rings towards electrophilic substitution. Conversely, these groups make the compound susceptible to nucleophilic attack. The primary reactivity involves the reduction of the nitro groups to form amines, such as 4,4'-diaminobiphenyl, a precursor for various polymers and dyes.

Metabolism

In vivo, this compound undergoes metabolic transformations. In guinea pigs, it is metabolized to 4,4'-diacetylbenzidine, which is then excreted in the urine.[1] The metabolism in rats is significantly slower and can involve additional steps like halogenation, leading to metabolites such as 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetamido-4'-nitrobiphenyl.[1]

Experimental Protocols

Synthesis of this compound via Diazotization

This protocol is based on the reaction of a diazonium salt with a copper(I) salt.[8]

Materials:

-

p-Nitroaniline

-

Concentrated Sulphuric Acid

-

Sodium Nitrite

-

Copper(I) Chloride

-

Concentrated Hydrochloric Acid

-

Benzene (for recrystallization)

Procedure:

-

Diazonium Salt Preparation: Prepare a diazonium solution from p-nitroaniline (30 g), concentrated sulphuric acid (45 g), water (60 ml), and sodium nitrite (15.3 g). Maintain cold conditions throughout this step.

-

Coupling Reaction: Prepare a cold solution of copper(I) chloride (21.6 g) in concentrated hydrochloric acid (100 ml).

-

Add the copper salt solution to the diazonium solution with vigorous stirring. A brisk evolution of nitrogen will occur, and a brownish-yellow solid will precipitate.

-

Continue stirring until the liquid turns green, indicating the completion of the reaction.

-

Purification: a. Steam Distillation: Distill the product mixture with steam to remove the p-chloronitrobenzene by-product. The this compound will remain in the distillation flask. b. Filtration and Drying: Filter the remaining solid, wash it, and dry it thoroughly. c. Recrystallization: Recrystallize the crude product from benzene to obtain pure this compound. The expected yield is approximately 55%.[8]

Purification by Recrystallization

This is a standard method for purifying the crude product obtained from synthesis.

Materials:

-

Crude this compound

-

Ethanol, Benzene, or Acetone

-

Activated Charcoal (optional)

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol, benzene).[5][7]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce the formation of crystals.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator over a drying agent like P₂O₅.[5]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Solubility Characteristics

This diagram provides a logical overview of the solubility properties of this compound in different solvent types.

Caption: Solubility Characteristics Diagram.

Metabolic Pathway Overview

The diagram below outlines the metabolic fate of this compound in different species, highlighting the key transformations.

Caption: Metabolic Pathway Overview.

References

- 1. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound [stenutz.eu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 1528-74-1 [chemicalbook.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

Solubility Profile of 4,4'-Dinitrobiphenyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-dinitrobiphenyl in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents detailed, standardized experimental protocols for the quantitative determination of its solubility. These methodologies will enable researchers to generate precise solubility data tailored to their specific experimental conditions.

Introduction to this compound

This compound is a crystalline solid, appearing as pale yellow to tan needles or powder. Its molecular structure, featuring two nitro groups on a biphenyl backbone, renders it a non-polar compound with limited solubility in water but generally good solubility in organic solvents.[1][2][3] The nitro groups, being excellent electron-withdrawing groups, also influence its chemical reactivity and potential applications in areas such as dye synthesis and materials science. An understanding of its solubility is critical for its application in chemical synthesis, formulation development, and toxicological studies.

Solubility Data

| Solvent | Qualitative Solubility | Reference |

| Water | Insoluble | [1][3] |

| Ethanol | Soluble in hot ethanol | [3][4] |

| Benzene | Soluble | [3][4] |

| Acetic Acid | Soluble | [3][4] |

| Acetone | Generally Soluble | [1][2] |

| Chloroform | Generally Soluble | [1] |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, standardized experimental methods are required. The following sections detail two common and reliable methods: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Filter the collected supernatant through a syringe filter (with a filter material compatible with the solvent) to remove any remaining solid particles.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the melting point of this compound can be used.

-

Once the solvent is completely evaporated, place the dish or vial in a drying oven to remove any residual solvent.

-

Cool the dish or vial in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final constant weight.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometric Method for Solubility Determination

This method is particularly useful for compounds that have a strong chromophore, such as this compound, due to its nitroaromatic structure. The method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s) (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of Molar Absorptivity and Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

Scan the absorbance of the most concentrated standard solution across a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the slope will be the molar absorptivity if the concentration is in mol/L and the path length is 1 cm.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound at the desired temperature.

-

-

Sample Collection, Filtration, and Dilution:

-

Withdraw a sample of the saturated supernatant and filter it as described in the gravimetric method (Section 3.1, step 2).

-

Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

-

Absorbance Measurement and Concentration Calculation:

-

Measure the absorbance of the diluted solution at the λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at that temperature.

-

Logical Relationship for UV-Vis Solubility Determination

Caption: Logical Flow for UV-Vis Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in readily available literature, its qualitative solubility profile indicates a preference for non-polar organic solvents, with increased solubility at higher temperatures. For researchers requiring precise solubility values, the detailed gravimetric and UV-Vis spectrophotometric methods provided in this guide offer robust and reliable approaches to generate this critical data. The choice of method will depend on the available equipment and the specific requirements of the research. Accurate determination of solubility is fundamental for the effective use of this compound in various scientific and industrial applications.

References

Spectroscopic Profile of 4,4'-Dinitrobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4,4'-dinitrobiphenyl, a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing a quick reference for its key spectral features.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | Data not publicly available without registration.[1] |

| ¹³C NMR | CDCl₃ | Data not publicly available without registration.[2] |

Table 2: Infrared (IR) Spectroscopy Data

| Technique | Key Absorptions (cm⁻¹) |

| KBr Pellet | Data not publicly available in numerical format.[3] |

Note: While a visual spectrum is available, a detailed peak list is not provided in the cited source.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Alcohol | 306 | 25,119 L·mol⁻¹·cm⁻¹ (log ε = 4.40)[4] |

Experimental Protocols

The following sections outline the general experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For a solid sample like this compound, the following protocol is typically employed for solution-state NMR.

Methodology:

-

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard NMR tube. The concentration is adjusted to obtain an adequate signal-to-noise ratio.

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a solid sample, the KBr pellet method is a common technique.

Methodology:

-

Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet.

-

Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The IR spectrum of the sample is then acquired over a specific wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol. The concentration is carefully chosen to ensure the absorbance falls within the linear range of the instrument.

-

Instrumentation: The analysis is performed using a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The UV-Vis spectrum of the sample solution is then recorded over a specific wavelength range.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

References

Toxicological Profile of 4,4'-Dinitrobiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitrobiphenyl is a synthetic nitroaromatic compound. This technical guide provides a comprehensive overview of its toxicological profile, compiling available data on its physicochemical properties, toxicokinetics, and toxicity. Due to limited publicly available quantitative data, this guide also outlines general experimental protocols for key toxicological assessments.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its environmental fate, transport, and potential for exposure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 1,1'-Biphenyl, 4,4'-dinitro-; 4,4'-Dinitrodiphenyl | [1] |

| CAS Number | 1528-74-1 | [2] |

| Molecular Formula | C₁₂H₈N₂O₄ | [1] |

| Molecular Weight | 244.20 g/mol | [1] |

| Appearance | White to orange to green powder to crystal | [3] |

| Melting Point | 242 °C | [3] |

| Boiling Point | 387.12 °C (rough estimate) | [3] |

| Water Solubility | Limited | [4] |

| Log P (XLogP3) | 3.6 | [1] |

| Vapor Pressure | 8.19E-07 mmHg at 25°C | [3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Understanding the toxicokinetics of a compound is essential for risk assessment. The available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited and primarily derived from animal studies.

Absorption

While specific absorption rates are not documented, the GHS classification of this compound as harmful if swallowed, in contact with skin, or if inhaled suggests that it can be absorbed through the gastrointestinal tract, skin, and respiratory system.[1][3]

Distribution

No specific studies on the distribution of this compound within the body were identified.

Metabolism

The metabolism of this compound has been studied in guinea pigs and rats, with notable differences between the species.[1] In guinea pigs, oral or intraperitoneal administration resulted in the excretion of 4,4'-diacetylbenzidine (4,4'-diacetylaminobiphenyl) in the urine.[1] The metabolism in rats is reported to be considerably slower.[1]

In rats, a unique metabolic pathway involving halogenation has been observed for the metabolites of this compound, namely 4-amino-4'-nitrobiphenyl and 4-acetamido-4'-nitrobiphenyl.[1] This leads to the formation of 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetamido-4'-nitrobiphenyl, which are found in the urine of rats but not guinea pigs.[1]

A proposed metabolic pathway for this compound is illustrated in the following diagram.

Caption: Proposed metabolic pathway of this compound in rats and guinea pigs.

Excretion

Metabolites of this compound are primarily excreted in the urine.[1]

Toxicological Profile

The toxicological database for this compound is incomplete, with a notable lack of quantitative data from standardized acute, subchronic, and chronic toxicity studies.

Acute Toxicity

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD50 | Not available | Oral | Not available | |

| LD50 | Not available | Dermal | Not available | |

| LC50 | Not available | Inhalation | Not available |

Subchronic and Chronic Toxicity

No dedicated subchronic or chronic toxicity studies for this compound were identified in the reviewed literature. Therefore, No-Observed-Adverse-Effect Levels (NOAELs) or Lowest-Observed-Adverse-Effect Levels (LOAELs) have not been established.

Table 3: Subchronic and Chronic Toxicity of this compound

| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed | Reference |

| Subchronic | Not available | Not available | Not available | Not available | Not available | |

| Chronic | Not available | Not available | Not available | Not available | Not available |

Carcinogenicity

This compound is listed as a "questionable carcinogen with experimental tumorigenic data".[5] However, specific details of these studies, including the species tested, route of administration, dose levels, and tumor incidence, were not available in the reviewed sources.

Table 4: Carcinogenicity of this compound

| Species | Route | Dose Levels | Tumor Incidence | Conclusion | Reference |

| Not available | Not available | Not available | Not available | Questionable carcinogen | [5] |

Genotoxicity

Mutation data for this compound has been reported, but specific results from standard genotoxicity assays like the Ames test or in vivo micronucleus assay were not found.[5]

Table 5: Genotoxicity of this compound

| Test | System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | Not available | Not available | |

| Micronucleus Assay | In vivo (e.g., mouse bone marrow) | Not applicable | Not available | |

| Chromosomal Aberration | In vitro/In vivo | Not available | Not available |

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound were identified.

Table 6: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Dose Levels | Key Findings | NOAEL | Reference |

| Reproductive Toxicity | Not available | Not available | Not available | Not available | |

| Developmental Toxicity | Not available | Not available | Not available | Not available |

Experimental Protocols

Due to the scarcity of specific experimental data for this compound, this section outlines generalized protocols for key toxicological studies based on OECD guidelines. These descriptions are intended to provide a framework for how such studies would be conducted.

Acute Oral Toxicity (OECD TG 423)

The acute oral toxicity study provides information on the health hazards likely to arise from a single oral exposure. A stepwise procedure is used with a limited number of animals.

Caption: A simplified workflow for an acute oral toxicity study (OECD TG 423).

Subchronic Oral Toxicity (90-Day Study; OECD TG 408)

This study provides information on the toxic effects of a substance following repeated oral administration for 90 days.

-

Test Animals: Typically rats, with at least 10 males and 10 females per group.

-

Dose Levels: At least three dose levels and a control group. The highest dose should induce toxicity but not mortality.

-

Administration: Daily oral administration (gavage or in feed) for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical biochemistry at termination.

-

Pathology: Gross necropsy and histopathology of major organs and tissues.

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

-

Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A significant increase in revertants compared to the control indicates mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

This test detects damage to chromosomes or the mitotic apparatus.

-

Test Animals: Typically mice or rats.

-

Procedure: Animals are exposed to the test substance (usually two exposures 24 hours apart). Bone marrow or peripheral blood is collected at appropriate times after the last exposure.

-

Endpoint: The frequency of micronucleated immature erythrocytes is determined. A significant increase in micronucleated cells in treated animals compared to controls indicates genotoxicity.

Reproduction/Developmental Toxicity Screening Test (OECD TG 421)

This study provides preliminary information on potential effects on male and female reproductive performance and on the development of offspring.

-

Test Animals: Rats, with groups of males and females.

-

Dosing Period: Males are dosed for a period before mating, during mating, and after mating. Females are dosed before mating, during pregnancy, and through lactation.

-

Endpoints: Mating performance, fertility, pregnancy outcomes, and offspring viability and growth are assessed.

Conclusion

The available data on the toxicological profile of this compound is limited, particularly with respect to quantitative toxicity values. It is classified as a hazardous substance, and its metabolism shows interesting species-specific pathways. However, a comprehensive risk assessment is hampered by the lack of data from standardized toxicity studies. Further research is warranted to fully characterize the acute, subchronic, chronic, carcinogenic, genotoxic, and reproductive/developmental toxicity of this compound. The generalized experimental protocols provided herein offer a roadmap for such future investigations.

References

A Historical Perspective on 4,4'-Dinitrobiphenyl: From Synthesis to Toxicological Scrutiny

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitrobiphenyl is a synthetic organic compound that has been a subject of scientific inquiry for over a century. Its journey from a novel chemical synthesis to a compound of toxicological interest provides a compelling case study in the evolution of chemical research and safety evaluation. This technical guide offers a comprehensive historical overview of this compound, detailing its discovery, the progression of its synthesis methodologies, its limited but significant applications, and the gradual unraveling of its metabolic fate and toxicological profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a thorough historical context to the scientific data surrounding this compound.

Discovery and Early Synthesis

The first synthesis of a dinitrobiphenyl compound was reported in 1901 by German chemists Fritz Ullmann and J. Bielecki. Their pioneering work on the copper-promoted coupling of aryl halides, now famously known as the Ullmann reaction, laid the foundation for the synthesis of a wide range of biphenyl derivatives, including this compound.[1][2] The original Ullmann reaction involved the treatment of an aryl halide with a stoichiometric amount of copper powder at high temperatures.[1][2] This groundbreaking method provided the first reliable means of creating a carbon-carbon bond between two aromatic rings.

Over the decades, the Ullmann reaction has undergone numerous modifications to improve yields and expand its substrate scope. The traditional method often required harsh reaction conditions and could be unreliable.[1][3] Later advancements included the use of activated copper and various solvents to moderate the reaction.

A significant leap in the synthesis of biphenyl compounds came with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While the Ullmann reaction remains historically significant, the Suzuki coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, has become a more versatile and widely used method for preparing unsymmetrical biaryls under milder conditions.

Physicochemical Properties

This compound is a pale yellow crystalline solid at room temperature.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₄ | [4][5] |

| Molecular Weight | 244.20 g/mol | [5] |

| Melting Point | 240-243 °C | [5] |

| Boiling Point | 409.50 °C | [4] |

| Density | 1.402 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in hot alcohol, benzene, and acetic acid.[5] | [5] |

| Vapor Pressure | 8.19E-07 mmHg at 25°C | [6] |

Experimental Protocols: Key Synthesis Methods

Classical Ullmann Coupling for Symmetrical Dinitrobiphenyls

The Ullmann reaction provides a direct method for the synthesis of symmetrical biphenyls. The following is a representative protocol for the synthesis of a dinitrobiphenyl derivative.

Reaction Workflow: Ullmann Coupling

Caption: A simplified workflow for the Ullmann coupling reaction.

Detailed Methodology:

-

A mixture of the aryl halide (e.g., 4-nitrochlorobenzene) and a stoichiometric amount of copper powder is prepared in a high-boiling point solvent such as nitrobenzene.

-

The reaction mixture is heated to a high temperature, typically above 200°C, with vigorous stirring.

-

The reaction is monitored for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

-

The crude product is washed with appropriate solvents to remove unreacted starting materials and byproducts.

-

The final product is purified by recrystallization from a suitable solvent, such as ethanol or benzene.

Suzuki-Miyaura Cross-Coupling for Unsymmetrical and Symmetrical Biphenyls

The Suzuki-Miyaura coupling offers a more versatile route to biphenyls, allowing for the synthesis of both symmetrical and unsymmetrical derivatives under milder conditions.

Reaction Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

-

The aryl halide (e.g., 4-bromonitrobenzene), the arylboronic acid (e.g., 4-nitrophenylboronic acid), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are combined in a suitable solvent (e.g., toluene or dimethylformamide).

-

The reaction mixture is typically heated under an inert atmosphere.

-

The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the mixture is cooled to room temperature and subjected to an aqueous workup to remove the base and other inorganic salts.

-

The organic layer is separated, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, most commonly by column chromatography, to yield the pure biphenyl derivative.

Historical Applications

Historically, the primary application of this compound has been as an intermediate in the chemical industry. Its dinitro functionality makes it a precursor for the synthesis of various other compounds. The reduction of the nitro groups to amino groups yields 4,4'-diaminobiphenyl (benzidine), a compound that was historically used in the synthesis of azo dyes. However, the severe carcinogenicity of benzidine led to a significant decline in its production and use. This compound itself has also been investigated for its potential use in the synthesis of polymers and other organic materials.

Toxicology and Metabolism: A Chronological Perspective

The toxicological evaluation of this compound and related compounds has evolved significantly over time, reflecting the broader advancements in toxicology and a growing awareness of the potential health risks associated with chemical exposure.

Early Observations and Suspicions: Early toxicological information on dinitrobiphenyls was sparse. Initial concerns were often related to the broader class of aromatic nitro compounds, which were known to cause methemoglobinemia. As the use of its derivative, benzidine, became more widespread in the dye industry, reports of bladder cancer among workers began to emerge in the mid-20th century. This led to the classification of benzidine as a potent human carcinogen.

Metabolic Activation and Carcinogenicity: Subsequent research focused on the metabolic fate of these compounds, revealing that their toxicity is intricately linked to their biotransformation in the body. It was discovered that this compound can be metabolized in vivo to 4-aminobiphenyl, a known carcinogen.[7] This metabolic reduction is a critical step in its toxicological pathway.

Studies in animal models, particularly dogs, provided strong evidence for the carcinogenicity of 4-nitrobiphenyl, a metabolite of this compound. These studies demonstrated the induction of bladder tumors following administration of the compound.[7] Further research has elucidated the metabolic pathways in different species, showing variations in the rate and products of metabolism. For instance, the metabolism of this compound is considerably slower in rats than in guinea pigs.[5] In rats, halogenation has been observed as a metabolic pathway for the metabolites of this compound.[5]

Modern Toxicological Assessment: Today, this compound is considered a hazardous substance. It is classified as harmful if swallowed or in contact with skin and is a suspected carcinogen.[8] The understanding of its mechanism of toxicity has advanced, with a focus on the metabolic activation to reactive intermediates that can bind to DNA and other cellular macromolecules, leading to mutations and cancer.

Metabolic Pathway of this compound

Caption: A simplified overview of the metabolic pathway of this compound.

Conclusion

The history of this compound research mirrors the broader narrative of chemical science in the 20th and 21st centuries. From its initial synthesis through a classic named reaction to its characterization and subsequent toxicological evaluation, the story of this compound highlights the critical importance of understanding the full life cycle of a chemical. For researchers and professionals in drug development, the historical context of compounds like this compound serves as a crucial reminder of the need for rigorous safety assessment and the continuous evolution of our understanding of chemical-biological interactions. The journey from a synthetic curiosity to a recognized hazardous substance underscores the responsibility of the scientific community to thoroughly investigate the potential impacts of the molecules it creates.

References

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction | Thermo Fisher Scientific - ID [thermofisher.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. This compound | 1528-74-1 [chemicalbook.com]

Key Researchers in the Field of Dinitrobiphenyls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core research, key figures, and experimental methodologies in the field of dinitrobiphenyls. Dinitrobiphenyls are a class of nitroaromatic compounds that have garnered significant interest due to their applications in chemical synthesis and their implications for environmental and human health. This document summarizes critical data, details experimental protocols, and visualizes key pathways and workflows to serve as an essential resource for professionals in the field.

Core Research Areas and Key Personnel

The study of dinitrobiphenyls is multifaceted, encompassing their synthesis, toxicological evaluation, and analytical detection. Several key researchers have made foundational contributions to our understanding of these compounds.

In the realm of synthesis , the pioneering work of Fritz Ullmann is fundamental. In 1901, Ullmann and his student Jean Bielecki first reported the copper-promoted coupling of aryl halides to form biaryls, a reaction now famously known as the Ullmann coupling.[1] This reaction remains a classic and relevant method for the synthesis of dinitrobiphenyls. Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , which offers milder reaction conditions and a broader substrate scope. While no single individual is solely credited with adapting the Suzuki-Miyaura coupling specifically for dinitrobiphenyls, the principles established by Nobel laureates Akira Suzuki and Ei-ichi Negishi are central to these contemporary methods.

The toxicological and metabolic understanding of dinitrobiphenyls has been significantly advanced by the research of Tasuku Hirayama and his collaborators, including T. Watanabe . Their work in the early 1990s elucidated the metabolic activation and mutagenicity of dinitrobiphenyl derivatives, demonstrating that these compounds can be converted by mammalian metabolic systems into mutagens.[2][3] Their studies, often employing the Ames test, have been crucial in assessing the potential health risks associated with these compounds.

In the area of analytical chemistry , numerous researchers have contributed to the development of methods for the detection and quantification of dinitrobiphenyls and related nitroaromatic compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are standard. While specific pioneers for dinitrobiphenyl analysis are less distinct, the collective body of work has established robust protocols for their identification and measurement in various matrices.

Data Presentation: Synthesis and Mutagenicity

The following tables summarize key quantitative data from the literature regarding the synthesis and mutagenicity of dinitrobiphenyls.

Table 1: Comparison of Synthesis Methods for Dinitrobiphenyls

| Synthesis Method | Starting Material | Reagents | Temperature (°C) | Yield (%) | Key Researchers/Developers |

| Ullmann Coupling | o-chloronitrobenzene | Copper bronze, sand | 215–225 | 52–61 | Fritz Ullmann |

| Ullmann Coupling | 1-bromo-2-nitrobenzene | Copper powder | 200 | 76 | Fritz Ullmann, Jean Bielecki[1] |

| Solvent-Free Ullmann Coupling | 1-iodo-2-nitrobenzene | Copper powder, sand | ~350 | 50-90 (conversion) | Richard W. Gregor, Laurel A. Goj[4] |

| Suzuki-Miyaura Coupling | 1-iodo-2-nitrobenzene, Phenylboronic acid | Pd(OAc)₂, K₂CO₃ | Not specified | Not specified | General methodology |

Table 2: Mutagenicity of Dinitrobiphenyl Derivatives (Ames Test, Salmonella typhimurium TA98)

| Compound | S9 Mix Addition | Mutagenic Potency (net revertants / 10 µg) | Researchers |

| 2,4,6-Trinitrobiphenyl | Without | 3 | T. Hirayama, et al.[2] |

| 2,4,6-Trinitrobiphenyl | With | 181 | T. Hirayama, et al.[2] |

| 2,4,2',4'-Tetranitrobiphenyl | With | Enhanced mutagenicity | T. Hirayama, et al.[2] |

| 4-Nitrobiphenyl | With | Enhanced mutagenicity | T. Hirayama, et al.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dinitrobiphenyls.

Protocol 1: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling

This protocol is adapted from the original work of Fuson and Cleveland, as a classic example of the Ullmann reaction.

Materials:

-

o-chloronitrobenzene

-

Activated copper bronze

-

Clean, dry sand

-

Ethanol

-

Activated carbon (e.g., Norit)

-

1 L flask with a mechanical stirrer

-

Oil bath

-

Büchner funnel

-

Mortar and pestle

Procedure:

-

In a 1 L flask equipped with a mechanical stirrer, place 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand.

-

Heat the mixture in an oil bath to 215–225°C.

-

Slowly add 200 g of activated copper bronze over approximately 1.2 hours, maintaining the temperature.

-

Continue stirring and heating at 215–225°C for an additional 1.5 hours.

-

While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir to form small clumps.

-

After cooling, break up the clumps using a mortar and pestle.

-

Boil the mixture with two 1.5 L portions of ethanol for 10 minutes each, filtering the hot solution each time.

-

Cool the ethanol filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.

-

Collect the crystals on a filter. A second crop can be obtained by concentrating the filtrate.

-

The crude product can be recrystallized from ethanol with the aid of activated carbon for further purification. The reported yield is 80–95 g (52–61%).[5]

Protocol 2: Mutagenicity Assessment using the Ames Test

This is a generalized protocol for the bacterial reverse mutation assay (Ames test) used to assess the mutagenicity of dinitrobiphenyls, based on the work of Ames and collaborators.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100) with histidine auxotrophy.

-